

Application Notes and Protocols for Tenosal in Molecular Docking Simulations

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Compound of Interest

Compound Name: Tenosal

Cat. No.: B1216814

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Introduction

Tenosal is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, and antipyretic properties.[1] It functions as an inhibitor of Prostaglandin G/H synthase 2 (PGH2), more commonly known as Cyclooxygenase-2 (COX-2).[2] The inhibition of COX-2 is a critical mechanism for reducing inflammation and pain. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand, such as **Tenosal**, with its protein target.

These application notes provide a detailed protocol for performing a molecular docking simulation of **Tenosal** with its target protein, human COX-2, using AutoDock Vina.

Chemical Properties of Tenosal

Property	Value
Molecular Formula	C12H8O4S
Molecular Weight	248.26 g/mol [2]
Canonical SMILES	<chem>O=C(Oc1ccccc1C(=O)O)c1cccs1</chem> [2]
Target Protein	Prostaglandin G/H synthase 2 (COX-2)[2]

Experimental Protocols

Protocol 1: Molecular Docking of Tenosal with Human COX-2 using AutoDock Vina

This protocol outlines the steps for a rigid molecular docking simulation.

1. Preparation of the Receptor (COX-2)

- Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary atoms.
- Procedure:
 - Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is 1CX2, which is a complex of COX-2 with a selective inhibitor.[4]
 - Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
 - Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand.
 - Add polar hydrogens to the protein structure.
 - Save the cleaned protein structure as a PDB file.
 - Convert the PDB file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges to the protein atoms.

2. Preparation of the Ligand (**Tenosal**)

- Objective: To generate a 3D structure of **Tenosal** and prepare it for docking.
- Procedure:
 - Obtain the 2D structure of **Tenosal** from its SMILES string:
O=C(Oc1ccccc1C(=O)O)c1cccs1.
 - Use a chemical drawing tool like ChemDraw or a web-based server like PubChem to generate the 3D coordinates of the molecule.
 - Save the 3D structure as an SDF or MOL file.
 - Convert the ligand file to the PDBQT format using AutoDock Tools. This will define the rotatable bonds.

3. Grid Box Generation

- Objective: To define the search space for the docking simulation on the receptor.
- Procedure:
 - Load the prepared receptor (PDBQT format) into AutoDock Tools.
 - Identify the active site of COX-2. For 1CX2, this can be determined from the position of the co-crystallized inhibitor.
 - Define the grid box dimensions to encompass the entire active site. A typical size would be 25 x 25 x 25 Å.
 - Set the center of the grid box to the center of the active site.
 - Save the grid parameter file.

4. Running the Docking Simulation

- Objective: To perform the docking of **Tenosal** into the active site of COX-2 using AutoDock Vina.
- Procedure:
 - Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
 - Run AutoDock Vina from the command line with the following command: `vina --config conf.txt --log log.txt`
 - The program will generate an output PDBQT file containing the predicted binding poses of **Tenosal** and a log file with the binding affinity scores.

5. Analysis of Results

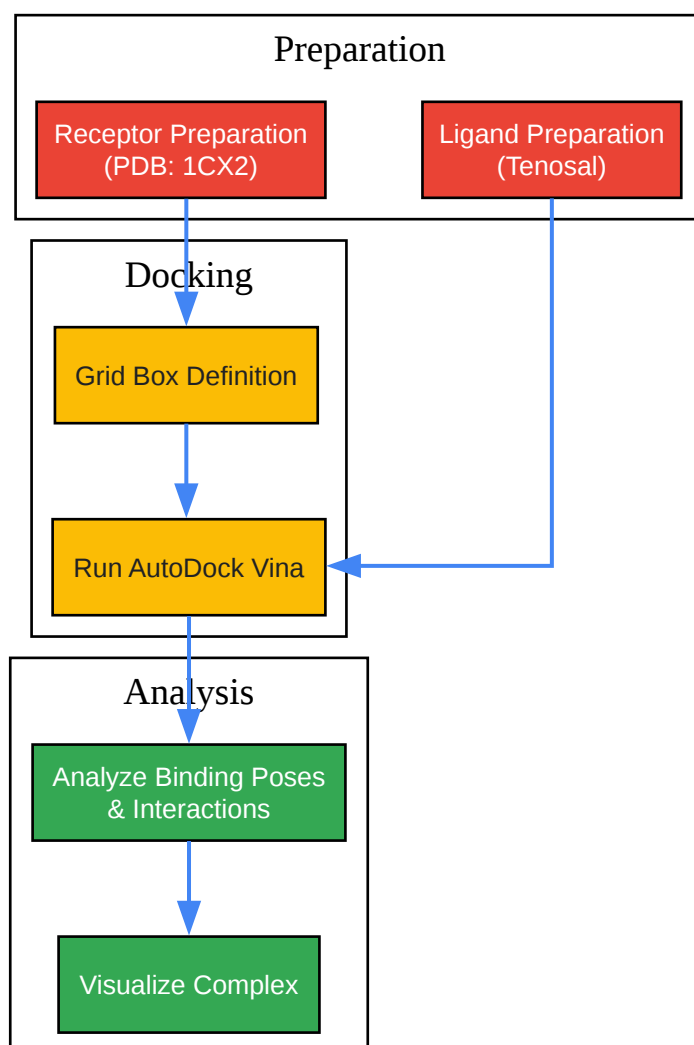
- Objective: To analyze the docking results and identify the best binding pose.
- Procedure:
 - Open the output PDBQT file in a molecular visualization tool.
 - Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol) from the log file. The most negative value indicates the strongest binding.
 - Visualize the interactions between **Tenosal** and the amino acid residues in the active site of COX-2 (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained from a molecular docking simulation of **Tenosal** with COX-2.

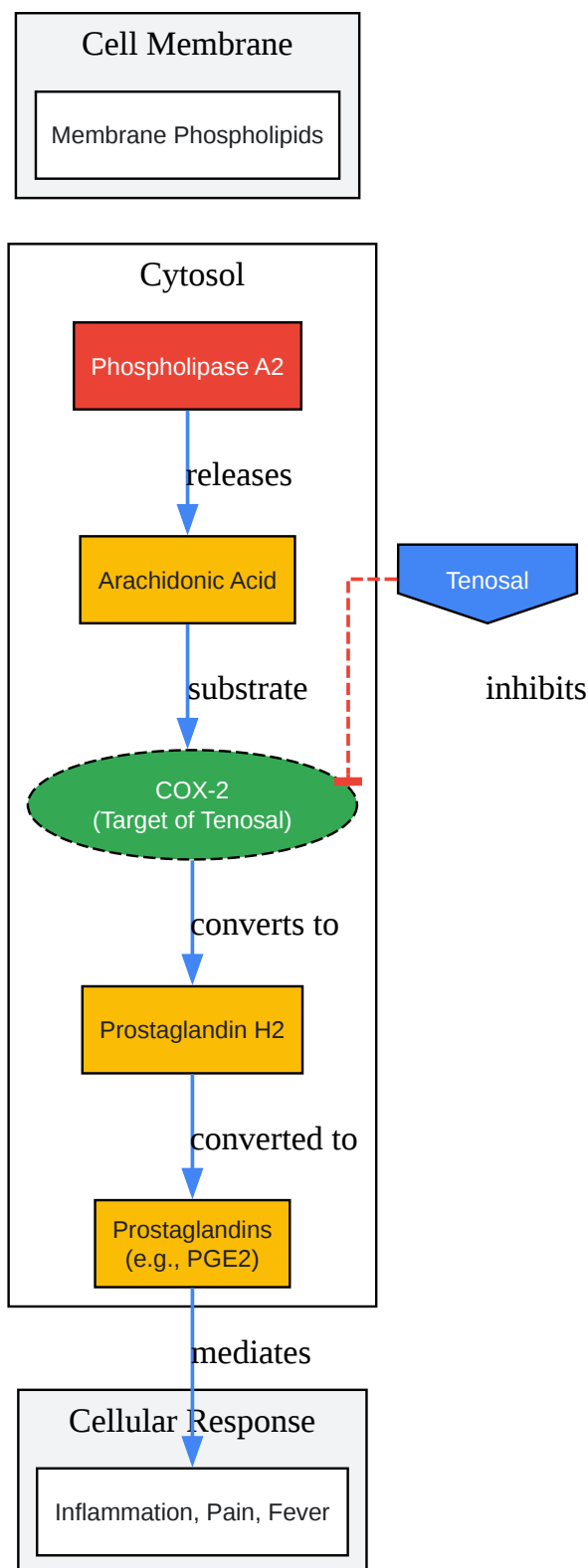
Ligand	Binding Affinity (kcal/mol)	RMSD from Crystal Structure (Å)	Interacting Residues
Tenosal (Pose 1)	-8.5	1.2	TYR385, ARG120, SER530
Tenosal (Pose 2)	-8.2	1.8	VAL523, PHE518, ARG513
Ibuprofen (Control)	-7.9	1.5	ARG120, TYR355, GLU524

Mandatory Visualization



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Caption: Molecular docking workflow for **Tenosal** and COX-2.



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Caption: Simplified COX-2 signaling pathway and the inhibitory action of **Tenosal**.

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References

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